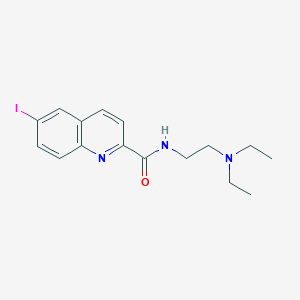
Phosphonoacetaldehyde(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonoacetaldehyde(1-) is an organophosphonate oxoanion that is the conjugate base of phosphonoacetaldehyde, arising from deprotonation of one of the two phosphonate OH groups; major species at pH 7.3. It is a conjugate base of a phosphonoacetaldehyde.
Applications De Recherche Scientifique
1. Role in Microbial Metabolism
- Phosphonoacetaldehyde (PAld) plays a crucial role in microbial metabolism. It acts as a common intermediate in the degradation of various naturally occurring phosphonates, leading to the production of inorganic phosphate and other compounds. This process is facilitated by specific enzymes such as phosphonoacetaldehyde dehydrogenase (PhnY) (Agarwal et al., 2014).
2. Enzymatic Analysis and Structure
- Phosphonoacetaldehyde hydrolase (phosphonatase) is an enzyme that hydrolyzes PAld into acetaldehyde and phosphate. Studies on the crystal structure of this enzyme provide insights into its catalytic mechanism, including the hydrolytic P-C bond cleavage and the involvement of active-site nucleophiles (Morais et al., 2000).
3. Biosynthetic Pathways of Natural Products
- PAld is an intermediate in the biosynthesis of several phosphonate natural products. Its reduction to 2-hydroxyethylphosphonate is a key step in the biosynthesis of antibiotics like fosfomycin, highlighting the significance of PAld in the production of biologically active compounds (Shao et al., 2008).
4. Catalysis and Reaction Mechanism
- The catalysis of Schiff-base formation in PAld hydrolase involves intricate mechanisms. Detailed analysis of this process has led to a better understanding of the catalytic functions of enzymes involved in phosphonate metabolism (Morais et al., 2004).
5. Synthesis and Analytical Applications
- The synthesis of radiolabeled PAld facilitates the study of enzymes catalyzing pathways involving natural phosphonates. This has implications for exploring enzyme mechanisms and the biosynthetic pathways of various compounds (Zhang et al., 2003).
6. Stereochemistry in Phosphonate Biosynthesis
- Research on the stereochemistry of hydride transfer in the reduction of PAld contributes to understanding the biosynthetic pathways towards specific phosphonate compounds like fosfomycin (Peck et al., 2012).
7. Theoretical Insights and Computational Studies
- Computational studies provide theoretical insights into the catalysis by phosphonoacetaldehyde hydrolase, contributing to a deeper understanding of the reaction mechanisms at the molecular level (Szefczyk et al., 2006).
8. Phosphonate-Based Material Applications
- Phosphonic acids, related to PAld, are used for controlling surface and interface properties in various materials and devices. Their applications extend to organic electronics, photovoltaic cells, and the synthesis of nanomaterials (Guerrero et al., 2013).
9. Environmental Impact and Applications
- PAld and related phosphonates have significant environmental implications, especially in water research. Their unique properties affect their behavior in natural systems and their interaction with other compounds (Nowack, 2003).
10. Biotechnological Applications
- The degradation pathways of compounds like 2-aminoethylphosphonate, involving PAld, have biotechnological significance. Understanding these pathways is essential for utilizing phosphonates as phosphorus sources in various microorganisms (Borisova et al., 2011).
Propriétés
Nom du produit |
Phosphonoacetaldehyde(1-) |
|---|---|
Formule moléculaire |
C2H4O4P- |
Poids moléculaire |
123.02 g/mol |
Nom IUPAC |
hydroxy(2-oxoethyl)phosphinate |
InChI |
InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6)/p-1 |
Clé InChI |
YEMKIGUKNDOZEG-UHFFFAOYSA-M |
SMILES canonique |
C(C=O)P(=O)(O)[O-] |
Synonymes |
2-phosphonoacetaldehyde acetylphosphonate phosphonoacetaldehyde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



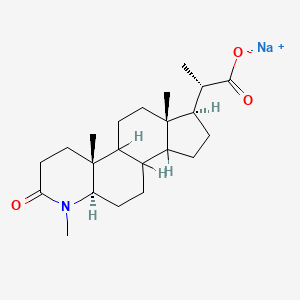
![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1261217.png)
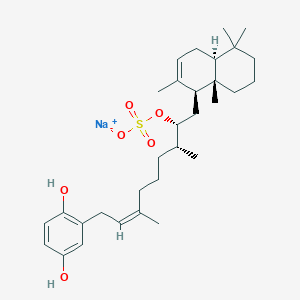
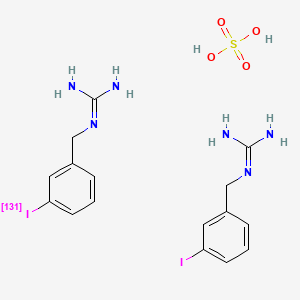
![2-[(6-chloro-3-pyridinyl)sulfonylamino]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B1261223.png)
![acetic acid [(1S)-1-hydroxy-1,10a,12a-trimethyl-8-oxo-2,3,4,4a,4b,5,6,9,10,10b,11,12-dodecahydrochrysen-2-yl] ester](/img/structure/B1261224.png)
![methyl N-(tert-butoxycarbonyl)-3-[2-(2,6-dichlorophenyl)-4-(phenylsulfanyl)-1,2,3,4,4a,8a-hexahydro-6-quinolyl]alaninate](/img/structure/B1261225.png)
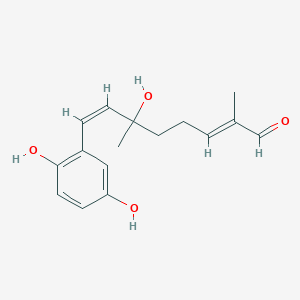
![(2R,3S,4R)-2-[(1E)-1,3-Butadienyl]-4-[(1E,3E)-1,3-pentadienyl]tetrahydrofuran-3-ol](/img/structure/B1261227.png)
![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol](/img/structure/B1261230.png)

![Cyclopropyl-[5-[[4-[[4-(2-methoxyphenyl)-1-piperazinyl]-oxomethyl]-1-piperidinyl]sulfonyl]-2-methyl-2,3-dihydroindol-1-yl]methanone](/img/structure/B1261234.png)
![(2E)-2-(4-methylbenzylidene)-6-[4-(2-pyridyl)piperazine-1-carbonyl]-4H-1,4-benzothiazin-3-one](/img/structure/B1261235.png)
